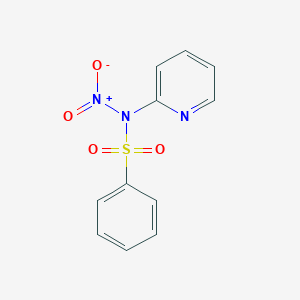
4-Nitro-N-2-pyridinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-2-pyridinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a tool compound to study protein-ligand interactions and drug design.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Biochemische Und Physiologische Effekte
4-Nitro-N-2-pyridinylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, which can lead to a decrease in the breakdown of carbohydrates and a decrease in blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Nitro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high yield of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using 4-Nitro-N-2-pyridinylbenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide. One area of research could be the development of 4-Nitro-N-2-pyridinylbenzenesulfonamide derivatives with improved solubility and binding affinity for specific proteins. Another area of research could be the use of 4-Nitro-N-2-pyridinylbenzenesulfonamide as a tool compound for the development of new drugs. Finally, 4-Nitro-N-2-pyridinylbenzenesulfonamide could be used in the study of protein-ligand interactions in complex biological systems, such as the human body.
Conclusion:
In conclusion, 4-Nitro-N-2-pyridinylbenzenesulfonamide is a chemical compound that has many potential applications in scientific research. It is a useful tool compound for studying protein-ligand interactions and drug design. The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide is efficient, and it has been shown to bind to a variety of proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide, including the development of new derivatives and the study of protein-ligand interactions in complex biological systems.
Synthesemethoden
The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-chloro-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-Nitro-N-2-pyridinylbenzenesulfonamide. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Nitro-N-2-pyridinylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-2-pyridinylbenzenesulfonamide has been widely used in scientific research as a tool compound to study protein-ligand interactions and drug design. It has been shown to bind to a variety of proteins, including carbonic anhydrase, human serum albumin, and α-glucosidase. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions through fluorescence spectroscopy.
Eigenschaften
CAS-Nummer |
1028-11-1 |
|---|---|
Produktname |
4-Nitro-N-2-pyridinylbenzenesulfonamide |
Molekularformel |
C11H9N3O4S |
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
N-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
IGIJCSLARMNSOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Andere CAS-Nummern |
1028-11-1 |
Synonyme |
4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)




![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)





